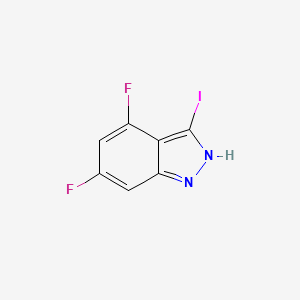

4,6-Difluoro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKVKWQWSWWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646405 | |

| Record name | 4,6-Difluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-79-5 | |

| Record name | 4,6-Difluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,6-Difluoro-3-iodo-1H-indazole

Executive Summary

4,6-Difluoro-3-iodo-1H-indazole is a high-value heterocyclic scaffold, widely utilized as a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR, and BCR-ABL inhibitors). The iodine handle at the C3 position provides a versatile entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 4,6-difluoro substitution pattern modulates the electronic properties and metabolic stability of the final drug candidate.

This guide details an optimized, two-step synthetic route designed for reproducibility and scalability. It prioritizes the direct iodination of the pre-formed indazole core , avoiding the safety hazards associated with diazonium salt intermediates often found in alternative routes.

Key Process Metrics

| Parameter | Specification |

| Starting Material | 2,4,6-Trifluorobenzaldehyde |

| Total Steps | 2 |

| Overall Yield | 65–75% (Optimized) |

| Critical Hazard | Hydrazine Hydrate (Carcinogen), Iodine (Corrosive) |

| Primary Mechanism | SNAr Cyclization followed by Electrophilic Aromatic Substitution (SEAr) |

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the high nucleophilicity of the C3 position in the 1H-indazole system. While some routes propose ring closure of pre-iodinated precursors, these are often atom-inefficient or require expensive starting materials.

Selected Route:

-

Ring Construction: Condensation of 2,4,6-trifluorobenzaldehyde with hydrazine hydrate, followed by intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring.

-

Functionalization: Regioselective electrophilic iodination at C3 using molecular iodine (

) under basic conditions.

Mechanistic Pathway Diagram

Figure 1: Two-step synthetic pathway from trifluorobenzaldehyde to the target iodinated indazole.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Difluoro-1H-indazole[2]

Principle: The reaction proceeds via the formation of a hydrazone intermediate. The hydrazine moiety then acts as an intramolecular nucleophile, displacing the ortho-fluorine atom. The presence of two other fluorine atoms activates the ring for this SNAr reaction.

Reagents:

-

2,4,6-Trifluorobenzaldehyde (1.0 equiv)

-

Hydrazine hydrate (5.0 – 6.0 equiv) [Caution: Toxic]

-

Ethanol (Volume: 10 mL/g of substrate)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 2,4,6-trifluorobenzaldehyde in Ethanol. Add Hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control addition rate.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS for the disappearance of the aldehyde.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine.

-

Dilute the residue with water and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate.

-

-

Purification: Recrystallization from cyclohexane/EtOAc or flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

-

Expected Yield: 85–90%

-

Characterization: 1H NMR (DMSO-d6) should show the loss of the aldehyde proton and the appearance of the C3-H singlet (typically

8.0–8.3 ppm) and the broad N-H signal.

Step 2: Synthesis of this compound

Principle: The C3 position of 1H-indazole is electron-rich. Under basic conditions, the indazole anion is generated, which reacts rapidly with iodine. The 4,6-difluoro substitution pattern withdraws electron density, potentially slowing the reaction compared to unsubstituted indazole, but C3 remains the most reactive site.

Reagents:

-

4,6-Difluoro-1H-indazole (1.0 equiv)

-

Iodine (

) (1.2 – 1.5 equiv) -

Potassium Hydroxide (KOH) pellets (2.0 – 2.5 equiv)

-

DMF (Dimethylformamide) (Volume: 5–8 mL/g of substrate)

Protocol:

-

Solubilization: Dissolve 4,6-difluoro-1H-indazole in DMF in a round-bottom flask.

-

Base Addition: Add KOH pellets. Stir for 15 minutes at room temperature to facilitate deprotonation.

-

Iodination: Add solid Iodine (

) portion-wise over 10 minutes. The solution will turn dark brown. -

Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

-

Checkpoint: If conversion is slow (due to electron-withdrawing fluorines), mild heating to 40 °C may be required, but avoid high heat to prevent over-iodination.

-

-

Quench: Pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (

) to quench excess iodine. The solution should turn from brown to a pale yellow/white suspension. -

Isolation:

-

Stir the aqueous suspension for 30 minutes.

-

Filter the precipitate (if solid) or extract with Ethyl Acetate.[1]

-

If extracting: Wash organic layer with water (3x) to remove DMF, then brine. Dry over

and concentrate.

-

-

Purification: The crude product is often pure enough for use. If necessary, recrystallize from Acetonitrile or purify via silica gel chromatography (10-30% EtOAc/Hexanes).

-

Expected Yield: 75–85%

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization (Step 1) | Insufficient hydrazine or low temp. | Increase hydrazine equivalents to 6.0; ensure vigorous reflux. |

| Low Yield in Step 2 | Incomplete deprotonation. | Ensure KOH is crushed or use powdered KOH; switch solvent to 1,4-Dioxane if DMF workup is problematic. |

| Poly-iodination | Excess Iodine or high temp. | Strictly control stoichiometry (1.1–1.2 eq); keep temperature <25 °C. |

| Product Coloration | Residual Iodine. | Wash with saturated sodium bisulfite or thiosulfate until colorless. |

Solvent Comparison for Iodination

-

DMF: Excellent solubility, fast reaction rates. Harder to remove (requires water washes).

-

1,4-Dioxane: Good solubility, easier to remove. May require slightly longer reaction times.

-

Acetonitrile: Cleaner profile but lower solubility for fluorinated indazoles.

Analytical Characterization (Expected Data)

This compound

-

Physical State: Off-white to pale yellow solid.

-

1H NMR (400 MHz, DMSO-d6):

- 13.5–14.0 (br s, 1H, NH )

- 7.40 (dd, J = 9.0, 2.0 Hz, 1H, Ar-H at C7)

- 7.15 (td, J = 10.0, 2.0 Hz, 1H, Ar-H at C5)

-

Note: The C3-H singlet present in the precursor will be absent .

-

MS (ESI): m/z 280.9 [M+H]+ (Calculated MW: 279.98).

-

19F NMR: Two distinct signals corresponding to the 4-F and 6-F environments (typically -110 to -120 ppm range).

Safety & Handling

-

Hydrazine Hydrate: Potent carcinogen, corrosive, and skin sensitizer. Handle in a fume hood with double gloving. Quench waste with bleach (sodium hypochlorite) before disposal.

-

Iodine: Corrosive solid; sublimes at room temperature. Weigh in a fume hood.

-

Fluorinated Intermediates: Often possess higher lipophilicity and skin permeability than non-fluorinated analogs. Treat as potential potent bioactive agents.

References

-

General Indazole Synthesis: Li, P., et al. "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds." The Journal of Organic Chemistry, 2012. Link

-

Iodination Protocol: Laha, J. K., et al. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Applied Sciences, 2020. Link

-

Fluorinated Indazole Precursors: Perez-Medina, C., et al. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 2009. Link

-

Kinase Inhibitor Application: BenchChem Application Note. "3-Amino-4,6-difluoro-1H-indazole in Drug Discovery." Link

Sources

The Strategic Synthesis and Application of 4,6-Difluoro-3-iodo-1H-indazole: A Technical Guide for Advanced Drug Discovery

Foreword: Unlocking Potent Kinase Inhibition Through Strategic Fluorination and C-3 Functionalization

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged" heterocyclic motif, prized for its ability to form key interactions with a multitude of biological targets.[1][2] Its derivatives are at the heart of numerous therapeutic agents, particularly in oncology, where they often serve as the core hinge-binding element for potent kinase inhibitors.[3][4] This technical guide delves into the synthesis, characterization, and strategic application of a particularly valuable, yet sparsely documented, building block: 4,6-Difluoro-3-iodo-1H-indazole (CAS 887567-79-5) .

The deliberate introduction of fluorine atoms at the 4- and 6-positions of the indazole ring is a strategic decision rooted in established medicinal chemistry principles. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5] The iodo group at the C-3 position is not a passive passenger; it is a versatile synthetic handle, primed for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[6] This powerful combination of features makes this compound a coveted intermediate for the synthesis of next-generation targeted therapeutics.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the synthetic choices and the practical application of this key intermediate. We will explore a validated, two-step synthesis, detail the critical role of this molecule in the creation of the RAF kinase inhibitor Lifirafenib (BGB-283), and provide the necessary analytical data for compound verification, thereby creating a self-validating system of protocols and information.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's properties is the foundation of its effective and safe utilization in a research setting. Below is a summary of the key physicochemical characteristics and safety information for this compound.

| Property | Value | Source |

| CAS Number | 887567-79-5 | [7] |

| Molecular Formula | C₇H₃F₂IN₂ | [7] |

| Molecular Weight | 280.01 g/mol | [7] |

| Appearance | (Not specified, typically a solid) | - |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [7] |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be conducted in a well-ventilated fume hood.

Strategic Synthesis: A Validated Two-Step Protocol

The synthesis of this compound can be efficiently achieved in a two-step sequence, commencing with the formation of the 4,6-difluoro-1H-indazole core, followed by a regioselective iodination at the C-3 position. This approach is both logical and has been validated in patent literature detailing the synthesis of advanced pharmaceutical intermediates.

Step 1: Synthesis of 4,6-Difluoro-1H-indazole

The initial and crucial step is the construction of the difluorinated indazole ring system. This is accomplished through the condensation of a suitably substituted phenylhydrazine precursor. While the direct reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate has been described for a related 3-amino derivative, a more general and widely applicable method involves the cyclization of a difluoroacetophenone.

Causality of Experimental Choices: The use of hydrazine hydrate provides the necessary N-N bond and the second nitrogen for the pyrazole ring formation. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the condensation and subsequent cyclization. The choice of solvent is critical; a high-boiling polar solvent like n-butanol is often employed to ensure the reaction proceeds to completion.

Detailed Experimental Protocol:

-

To a solution of 2',4',6'-trifluoroacetophenone (1 equivalent) in n-butanol (5-10 volumes), add hydrazine hydrate (2-3 equivalents).

-

Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 4,6-difluoro-1H-indazole.

Step 2: Regioselective Iodination to this compound

With the difluorinated indazole core in hand, the next step is the introduction of the iodine atom at the C-3 position. This is a crucial transformation that renders the molecule amenable to a wide range of cross-coupling reactions. The direct iodination of the indazole ring is an efficient method.

Causality of Experimental Choices: The C-3 position of the 1H-indazole ring is the most nucleophilic carbon and is thus susceptible to electrophilic substitution. However, to facilitate the reaction with molecular iodine (I₂), a base is required. Potassium hydroxide (KOH) deprotonates the indazole at the N-1 position, forming the more nucleophilic indazolide anion. This anion then readily attacks iodine, leading to the desired C-3 iodinated product. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the potassium indazolide salt.

Detailed Experimental Protocol (Adapted from analogous procedures): [2][8]

-

To a stirred solution of 4,6-difluoro-1H-indazole (1 equivalent) in anhydrous DMF (10 volumes), add powdered potassium hydroxide (KOH, 2-4 equivalents) portion-wise at room temperature.

-

Stir the resulting mixture for 30-60 minutes at room temperature.

-

Add a solution of iodine (I₂, 1.5-2 equivalents) in DMF (2 volumes) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to quench the excess iodine, which will result in the precipitation of the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.

Analytical Characterization: A Self-Validating System

Accurate characterization of the synthesized intermediate is paramount for its successful use in subsequent synthetic steps. The following data, while not explicitly found in a single public source for this specific CAS number, is predicted based on the analysis of closely related structures and serves as a benchmark for researchers.

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. δ 7.0-7.8 ppm) due to proton-fluorine coupling. A broad singlet for the N-H proton (δ > 10 ppm). |

| ¹³C NMR | Multiple signals in the aromatic region, with characteristic large C-F coupling constants for the carbons directly attached to fluorine. The C-I bond will significantly shield the C3 carbon. |

| ¹⁹F NMR | Two distinct signals, likely multiplets, in the typical aromatic fluorine region. |

| Mass Spec (ESI) | Expected [M+H]⁺ = 280.94 |

Researchers are strongly encouraged to obtain and interpret their own full set of analytical data to confirm the structure and purity of the synthesized compound.

Application in Drug Discovery: The Synthesis of Lifirafenib (BGB-283)

The synthetic utility of this compound is powerfully demonstrated in its role as a key intermediate in the synthesis of Lifirafenib (BGB-283) , a potent RAF family kinase inhibitor investigated for the treatment of solid tumors with BRAF and KRAS/NRAS mutations.[9] The core of the Lifirafenib molecule is constructed via a crucial Suzuki-Miyaura cross-coupling reaction with this iodo-indazole intermediate.

The Strategic Importance of the Suzuki-Miyaura Coupling:

This palladium-catalyzed cross-coupling reaction is one of the most robust and versatile methods for forming carbon-carbon bonds.[10] In this context, it allows for the precise and efficient connection of the this compound core with a functionalized pyrazole boronic acid or boronate ester. The iodo-substituent at the C-3 position provides the necessary electrophilic site for the catalytic cycle of the Suzuki reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the corresponding pyrazole boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

-

After cooling to room temperature, perform a standard aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product, which is a direct precursor to or the core of Lifirafenib.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. The confluence of a privileged indazole scaffold, the modulating effects of difluorination, and the synthetic versatility of a C-3 iodo group creates a building block of significant value. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this intermediate in their own research endeavors. As the quest for more selective and potent kinase inhibitors continues, the demand for well-designed, functionalized heterocyclic intermediates like this compound will undoubtedly grow, paving the way for the discovery of new and impactful medicines.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Talele, T. T. (2010). The 'privileged' indazole scaffold: a versatile framework in medicinal chemistry. Bioorganic & Medicinal Chemistry, 18(10), 3391-3418. [Link]

- PatSnap. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

-

Khan, I., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

-

Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic Chemistry, 110, 104821. [Link]

-

Zhang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

-

Desai, J., et al. (2020). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. Journal of Clinical Oncology, 38(19), 2140-2150. [Link]

-

Jana, S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2911. [Link]

-

Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

- Wu, G., et al. (2011). Indazole compounds and their use.

-

AACR Journals. (2023). Abstract CT033: Safety, pharmacokinetics, and antitumor activity findings from a phase 1b, open-label, dose-escalation and expansion study investigating RAF dimer inhibitor lifirafenib in combination with MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors. Cancer Research. [Link]

Sources

- 1. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 8. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Difluoro-3-iodo-1H-indazole: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the indazole nucleus stands out as a "privileged scaffold".[1][2] This bicyclic aromatic system, comprising a benzene ring fused to a pyrazole ring, is a cornerstone in the design of a multitude of biologically active agents.[3][4] Its unique electronic properties and conformational rigidity allow it to form key interactions with biological targets, most notably as a hinge-binding motif in protein kinase inhibitors. This guide focuses on a strategically functionalized derivative, 4,6-Difluoro-3-iodo-1H-indazole , a molecule engineered for versatility and enhanced therapeutic potential.

The specific substitutions on the indazole core are not arbitrary; they are deliberate modifications designed to impart specific, advantageous properties:

-

Difluoro Substitution (Positions 4 & 6): The incorporation of fluorine atoms at the 4- and 6-positions is a well-established strategy in drug design.[5] Fluorine's high electronegativity can significantly modulate the molecule's physicochemical properties, such as lipophilicity (logP) and metabolic stability. These substitutions can block sites of oxidative metabolism and enhance binding affinity to target proteins through favorable electrostatic or hydrogen-bonding interactions.

-

Iodo Substitution (Position 3): The iodine atom at the C3 position is the lynchpin for synthetic diversification. It serves as an exceptionally versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies and the fine-tuning of a molecule's properties.[6]

This technical guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, the key reactivity profile, and the significant applications of this compound for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical and Physical Properties

This compound is a solid material whose properties are defined by its unique combination of functional groups.[7][8] The data presented below are compiled from supplier information and extrapolated from closely related analogs.[9]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 887567-79-5 | [7][8][10] |

| Molecular Formula | C₇H₃F₂IN₂ | [7][8] |

| Molecular Weight | 280.01 g/mol | [7][8] |

| Appearance | Predicted to be a white to yellowish or brown solid | [9] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); moderately soluble in ethyl acetate, dichloromethane; poorly soluble in water. | N/A |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light. | [7][8] |

Predicted Spectroscopic Profile

While specific spectra for this exact molecule are not widely published, a competent chemist can reliably predict the key features based on established principles and data from analogous structures.[11]

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show two distinct aromatic protons and a broad N-H proton signal.

-

δ ~13.0-14.0 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the indazole ring.

-

δ ~7.5-7.7 ppm (d, J ≈ 8-10 Hz, 1H): Doublet for the H7 proton, coupled to the fluorine at C6.

-

δ ~7.1-7.3 ppm (dd, J ≈ 8-10 Hz, J ≈ 2-3 Hz, 1H): Doublet of doublets for the H5 proton, coupled to both fluorine atoms at C4 and C6.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will be characterized by large coupling constants (J) for carbons bonded to fluorine.

-

Signals for C4 and C6 will appear as doublets with large ¹JCF values.

-

The C-I bond will shift the C3 signal significantly, making it a key diagnostic peak.

-

Other aromatic carbons (C3a, C5, C7, C7a) will show smaller ²JCF and ³JCF couplings.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H couplings.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 281.9, confirming the molecular weight. The isotopic pattern will be characteristic of a mono-iodinated compound.

Part 2: Synthesis and Reactivity Profile

The synthesis of this compound is straightforward, relying on the direct iodination of the corresponding difluoro-indazole precursor. Its subsequent reactivity is dominated by the versatile carbon-iodine bond at the C3 position.

Proposed Synthesis Workflow

The most efficient and validated pathway to the target compound is a direct electrophilic iodination of the commercially available 4,6-Difluoro-1H-indazole (CAS 885520-26-3).[12] This reaction is well-documented for a wide range of indazole substrates.[13]

Caption: Proposed synthesis of this compound.

Experimental Protocol: C3-Iodination of 4,6-Difluoro-1H-indazole

This protocol is based on established methods for the C3-iodination of indazoles.[13]

-

Reagent Preparation: To a stirred solution of 4,6-Difluoro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~10 mL per gram of starting material), add potassium hydroxide (KOH, 4.0 eq) pellets. Stir the mixture at room temperature for 15-20 minutes.

-

Iodination: Cool the reaction mixture to 0°C using an ice bath. Add a solution of Iodine (I₂, 2.0 eq) in DMF dropwise over 30 minutes. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite (NaHSO₃). This will quench the excess iodine, and the color should fade.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Key Reactivity and Synthetic Utility

The C3-iodo group is the molecule's primary site of reactivity, serving as a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[6][14] This capability is fundamental to its role as a building block in drug discovery.

Caption: Key cross-coupling reactions of the title compound.

Part 3: Applications in Drug Discovery and Development

The strategic design of this compound makes it an exceptionally valuable building block for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[6]

Role as a Kinase Inhibitor Scaffold

Many small-molecule kinase inhibitors target the ATP-binding site of the enzyme. The indazole core is a highly effective "hinge-binding" motif. The N1-H and N2 atoms of the pyrazole ring can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the active site.

Caption: Indazole core interaction with a generic kinase hinge.

By utilizing the C3-iodo functionality, researchers can perform Suzuki or other coupling reactions to append various aryl or heteroaryl groups. These appended groups can then extend into other pockets of the ATP-binding site, conferring both potency and selectivity for the target kinase. The fluorine atoms at positions 4 and 6 contribute to this by enhancing binding affinity and improving metabolic stability, which are critical for developing viable drug candidates.

Part 4: Safety and Handling

As a halogenated aromatic heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: The compound is classified as a warning, with hazard statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably at 2-8°C as recommended.[7][8][9][15]

Conclusion

This compound is a high-value, strategically designed chemical building block. Its indazole core provides a proven scaffold for biological activity, while the difluoro substitutions offer a route to enhanced physicochemical and pharmacokinetic properties. Most critically, the C3-iodo group provides a versatile and reliable handle for synthetic elaboration, enabling the rapid generation of diverse compound libraries for screening and optimization. For researchers in drug discovery and materials science, this compound represents a powerful tool for the efficient construction of novel and complex molecular architectures.

References

-

HS Chemicals. (n.d.). 4-Fluoro-3-iodo-1H-indazole | 518990-32-4. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

-

Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2957. Retrieved from [Link]

-

Shaikh, R. P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). The Halogenation of Indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1690. Retrieved from [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1079-1089. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728423, 4,6-Difluoro-1H-indazole. Retrieved from [Link]

-

MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10911744, 3-Iodo-1H-indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanochemical Synthesis and Optical Properties of Solvatochromic 2H-Indazole-3,5-diones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 6. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 7. 887567-79-5|this compound|BLD Pharm [bldpharm.com]

- 8. achmem.com [achmem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound,887567-79-5-Amadis Chemical [amadischem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 885521-88-0|6-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 4,6-Difluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoro-3-iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a bulky, electron-donating iodine atom on the indazole core, presents a distinct challenge and opportunity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, grounded in the fundamental principles of NMR and supported by data from analogous structures. Furthermore, we present a detailed, field-proven protocol for the acquisition of high-quality NMR data for this and similar compounds, ensuring trustworthiness and reproducibility in experimental workflows.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The iodo group, in turn, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. The specific arrangement of these substituents in this compound makes it a highly valuable intermediate for the synthesis of targeted therapeutics.

Accurate and unambiguous structural characterization is paramount in drug development. NMR spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to confidently interpret the NMR spectra of this compound and to design robust experimental protocols for its characterization.

Predicted NMR Spectral Analysis

Due to the absence of publicly available experimental spectra for this compound, this section provides a detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on established principles of NMR spectroscopy and by drawing analogies from structurally related fluorinated and iodinated indazoles.[2][3]

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the indazole ring system is used.

Caption: A streamlined workflow for the complete NMR characterization of this compound.

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 250 ppm (centered around 125 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on concentration).

¹⁹F{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200 ppm (centered around -140 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256 scans.

2D NMR Experiments (for complete assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Data Processing and Analysis

-

Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

-

Integration and Coupling Constant Measurement: Integrate the signals in the ¹H spectrum and measure the coupling constants from the multiplet structures in all spectra.

Conclusion

References

- Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.

- ResearchGate. (2016, April 7). 13C NMR of indazoles.

- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- Wiley InterScience. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles.

- ACS Publications. (2021, July 25). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.

- Achmem. (n.d.). This compound.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Technical Guide: 1H NMR Characterization of 4,6-Difluoro-3-iodo-1H-indazole

Topic: 4,6-Difluoro-3-iodo-1H-indazole 1H NMR Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Format: In-depth Technical Whitepaper[1]

Executive Summary & Application Context

This compound is a high-value heterocyclic scaffold, predominantly utilized in the synthesis of covalent kinase inhibitors and modulators of the Wnt/

However, characterizing this molecule by 1H NMR presents specific challenges due to heteronuclear spin-spin coupling (

Structural Analysis & Spin System

Before interpreting the spectrum, one must map the magnetically active nuclei. The molecule possesses three NMR-active protons in distinct environments and two fluorine-19 nuclei (

The Spin System

-

H1 (NH): Exchangeable proton attached to Nitrogen.[1] Highly sensitive to solvent and concentration.[1][2]

-

H5 (Aromatic): Located at the C5 position. It is flanked by two fluorine atoms (F4 and F6).[1][3]

-

H7 (Aromatic): Located at the C7 position. It is adjacent to F6 and the N1 nitrogen.

-

Iodine (C3): Quadrupolar nucleus but generally does not couple to protons in standard 1H NMR; however, it exerts a "Heavy Atom Effect," influencing the chemical shifts of the ring carbons and, subtly, the protons.[1]

Visualization of Couplings

The following diagram illustrates the critical coupling pathways that define the multiplet structures.

Caption: Figure 1. Spin-spin coupling network. Yellow arrows indicate strong ortho-couplings responsible for primary splitting.[1]

Experimental Protocol

Sample Preparation

The choice of solvent is binary: DMSO-d6 is mandatory for full characterization, while CDCl3 is acceptable only for rapid purity checks where the NH signal is irrelevant.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO-d6 (99.9%) | Stabilizes the 1H-tautomer and slows proton exchange, making the NH signal (H1) visible as a sharp(er) peak.[1] |

| Concentration | 5–10 mg / 0.6 mL | Sufficient S/N ratio without inducing aggregation-based shift changes.[1][2] |

| Temperature | 298 K (25°C) | Standard.[1][2] Elevated temps (e.g., 350 K) may sharpen the NH peak if it is broadened by exchange.[1] |

| Reference | TMS (0.00 ppm) or DMSO residual (2.50 ppm) | Accurate referencing is critical due to the complex multiplet overlaps.[2] |

Acquisition Parameters[2][4][5][6]

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1][2]

-

Transients (Scans): Minimum 16 scans (due to splitting of intensity into multiplets).

-

Spectral Width: -2 to 16 ppm (to capture the downfield NH).[1]

Spectral Interpretation & Data Analysis

The spectrum of this compound is defined by three distinct zones.

Zone A: The Exchangeable Proton (13.0 – 14.0 ppm)

-

Signal: H1 (NH)[1]

-

Multiplicity: Broad Singlet (br s)

-

Interpretation: In DMSO-d6, this signal typically appears very downfield, between 13.5 and 14.0 ppm .[1]

-

Diagnostic Value: Its presence confirms the "indazole" core is intact (N-H). If this peak is missing in DMSO, suspect deprotonation (salt formation) or rapid exchange with wet solvent.[1]

Zone B: The "Trapped" Proton H5 (6.8 – 7.3 ppm)

-

Signal: H5

-

Environment: This proton is "trapped" between two fluorine atoms (F4 and F6).[1]

-

Multiplicity: Triplet (t) or Doublet of Doublets (dd) .

-

Coupling Logic:

-

couples to

-

Since both are ortho-couplings, the coupling constants are nearly identical (

Hz).[1] -

Result: The two doublets overlap to form a pseudo-triplet with a large

-value (~10 Hz).

-

couples to

-

Chemical Shift: The shielding effect of the ortho-fluorines typically pushes this signal upfield relative to non-fluorinated indazoles.

Zone C: The H7 Proton (7.3 – 7.6 ppm)

-

Signal: H7

-

Environment: Adjacent to F6 and the N1 nitrogen.

-

Multiplicity: Doublet (d) or Doublet of Doublets (dd) .

-

Coupling Logic:

-

Chemical Shift: Deshielded by the adjacent Nitrogen lone pair/ring current, typically appearing downfield of H5.

Quantitative Data Summary

The following table summarizes the expected NMR parameters. Note: Exact shifts may vary ±0.2 ppm depending on concentration and water content.

| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |

| H1 | 13.5 – 13.9 | br s | - | Indazole NH |

| H7 | 7.30 – 7.50 | dd | Adjacent to N and F6 | |

| H5 | 6.90 – 7.20 | t (app) | Between F4 and F6 |

Troubleshooting & Artifacts

Tautomerism (1H vs 2H)

Indazoles exist in equilibrium between 1H- and 2H-forms.[1][4] The 3-iodo-4,6-difluoro derivative heavily favors the 1H-tautomer in DMSO.[1]

-

Artifact: If you see a second set of minor peaks (<5%), this is likely the 2H-tautomer.[1]

-

Verification: Running the spectrum in a non-polar solvent (like CDCl3) often shifts the equilibrium or broadens the signals due to faster exchange.

13C Satellite & 19F Sidebands

Due to the presence of Fluorine, 13C satellites can be complex. More importantly, if your probe is not perfectly tuned, you may see 19F coupling artifacts or phase distortions.[1]

-

Self-Validation Step: If the splitting of H5 looks "messy," acquire a 19F-decoupled 1H NMR (if hardware permits). The triplet at H5 should collapse into a singlet. This confirms the splitting is purely H-F coupling and not impurities.

Analysis Workflow (Decision Tree)

Follow this logic to validate your synthesized material.

Caption: Figure 2. Step-by-step validation logic for this compound.

References

-

Synthesis and Characterization of 3-iodo-1H-indazole: MDPI, Applied Sciences. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives." [Link][1][5][6]

-

NMR of 4,6-Difluoro-3-methyl-1H-indazole (Analog Data): Journal of Heterocyclic Chemistry. "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." [Link][1][3]

Sources

Introduction: The Significance of Fluorinated Indazoles and the Power of 19F NMR

An In-Depth Technical Guide to the 19F NMR Spectroscopy of 4,6-Difluoro-3-iodo-1H-indazole: From Synthesis to Spectral Interpretation

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into such scaffolds can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 887567-79-5) is a key building block in drug discovery, offering multiple points for diversification through its reactive iodine at the 3-position and the unique electronic environment created by the difluorinated benzene ring.

For any fluorinated compound, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an indispensable analytical tool.[2] The 19F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in exceptional sensitivity, comparable to that of 1H NMR.[2][3] Furthermore, the large chemical shift dispersion of 19F NMR, typically spanning over 400 ppm, provides exquisite resolution and a sensitive probe of the local electronic environment, making it a powerful technique for structural elucidation, purity assessment, and studying intermolecular interactions.[3][4]

This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the 19F NMR spectroscopy of this compound. We will delve into a predictive analysis of its 19F NMR spectrum, grounded in data from analogous structures and fundamental principles. Furthermore, we will provide detailed, field-proven protocols for the synthesis of this important intermediate and the acquisition of high-quality 19F NMR data.

Predictive Analysis of the 19F NMR Spectrum of this compound

As of the writing of this guide, a publicly available, experimentally determined 19F NMR spectrum for this compound is not readily accessible. However, we can construct a robust and scientifically sound prediction based on the known 19F NMR data of the closely related analogue, 4,6-difluoro-3-methyl-1H-indazole, and an understanding of the electronic effects of the substituents.[5]

Expected Chemical Shifts (δ)

The 19F NMR chemical shifts are highly sensitive to the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, shifting the signal downfield (to less negative ppm values), while electron-donating groups cause an upfield shift.[2]

In our target molecule, the two fluorine atoms, F4 and F6, are in chemically distinct environments and are expected to give rise to two separate signals in the 19F NMR spectrum. The primary influences on their chemical shifts are the indazole ring system and the iodine atom at the 3-position.

A study by Lopez et al. on 4,6-difluoro-3-methyl-1H-indazole in DMSO-d6 provides an excellent reference point.[5] In this analogue, the reported 19F chemical shifts are:

-

F4: -110.4 ppm

-

F6: -111.9 ppm

The iodine atom at the 3-position in our target molecule will exert an electronic influence on the fluorine atoms. Iodine is less electronegative than a methyl group, which would suggest a slight shielding effect. However, the "heavy atom effect" of iodine can also influence the electronic environment in a more complex manner. It is reasonable to predict that the chemical shifts for this compound will be in a similar region to its 3-methyl counterpart, likely within the typical range for fluoroaromatic compounds.[6][7]

Predicted Spin-Spin Coupling and Signal Multiplicity

The multiplicity, or splitting pattern, of each 19F signal is determined by its coupling to neighboring NMR-active nuclei, primarily other fluorine atoms (nJFF) and protons (nJHF).[3] These coupling constants are transmitted through the chemical bonds.

Based on the structure of this compound, we can predict the following couplings for each fluorine signal:

-

Signal for F4:

-

Coupling to H5: A three-bond (3JHF) coupling to the proton at the 5-position will split the F4 signal into a doublet.

-

Coupling to F6: A four-bond (4JFF) meta-coupling to the fluorine at the 6-position will further split each line of the doublet, resulting in a doublet of doublets (dd) .

-

Coupling to H7: A three-bond (3JHF) coupling to the proton at the 7-position will also be present. This would theoretically result in a doublet of doublet of doublets. However, in practice, one of the couplings may be significantly smaller, leading to a more complex multiplet that may be best described as such.

-

-

Signal for F6:

-

Coupling to H5: A three-bond (3JHF) coupling to the proton at the 5-position will split the F6 signal into a doublet.

-

Coupling to H7: A three-bond (3JHF) coupling to the proton at the 7-position will also split the F6 signal into a doublet.

-

Coupling to F4: A four-bond (4JFF) meta-coupling to the fluorine at the 4-position will further split the signal.

-

Considering these couplings, the signal for F6 is expected to be a triplet of doublets (td) or a more complex multiplet if the two 3JHF couplings are not equivalent.

-

The magnitudes of these coupling constants can be estimated from the data for 4,6-difluoro-3-methyl-1H-indazole:[5]

-

3JF4-H5 ≈ 10.3 Hz

-

4JF4-F6 ≈ 8.0 Hz

-

3JF6-H5 ≈ 10.3 Hz

-

3JF6-H7 ≈ 10.3 Hz

These values are consistent with typical coupling constants observed in fluoroaromatic systems.[3]

Summary of Predicted 19F NMR Data

The predicted 19F NMR parameters for this compound are summarized in the table below.

| Position | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Relevant Coupling Constants (Hz) |

| F4 | ~ -110 to -112 | doublet of doublets (dd) or multiplet | 3JF4-H5 ≈ 10 Hz, 4JF4-F6 ≈ 8 Hz, 3JF4-H7 |

| F6 | ~ -111 to -113 | triplet of doublets (td) or multiplet | 3JF6-H5 ≈ 10 Hz, 3JF6-H7 ≈ 10 Hz, 4JF4-F6 ≈ 8 Hz |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 4,6-difluoro-1H-indazole. This protocol is adapted from established methods for the iodination of indazoles.[8]

Materials:

-

4,6-Difluoro-1H-indazole (CAS No. 885520-26-3)[9]

-

Iodine (I2)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

10% aqueous sodium bisulfite (NaHSO3) solution

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4,6-difluoro-1H-indazole (1 equivalent) in DMF in a round-bottom flask, add iodine (2 equivalents).

-

Carefully add potassium hydroxide pellets (4 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 10% aqueous NaHSO3 solution to quench the excess iodine.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Acquisition of 19F NMR Spectrum

This protocol outlines the key steps for acquiring a high-quality 19F NMR spectrum.

Instrumentation and Materials:

-

NMR spectrometer with a broadband or 19F-specific probe

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d6, CDCl3)

-

Internal or external reference standard (e.g., CFCl3, trifluorotoluene)[4]

-

Sample of this compound

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

19F NMR Acquisition Parameters:

-

Set the spectrometer to the 19F nucleus frequency.

-

Use a spectral width that encompasses the expected chemical shift range for fluoroaromatic compounds (e.g., -100 to -140 ppm).[6]

-

A standard 90° pulse width should be used.

-

A relaxation delay of 1-2 seconds is typically sufficient.[10]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Proton Decoupling: To simplify the spectrum and confirm assignments, a proton-decoupled 19F{1H} experiment can be performed. In this experiment, the multiplets arising from H-F coupling will collapse into singlets or simpler patterns reflecting only F-F coupling.[11]

-

Data Processing and Referencing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the chemical shifts. If an internal standard is used, its chemical shift is set to the known value. For external referencing, the chemical shift of the reference compound is measured in a separate tube under identical conditions. It is crucial to be consistent with the referencing method for data comparability.[10]

-

Visualizing the Molecular Structure and NMR Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound and the key through-bond couplings that determine the multiplicities in its 19F NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Key J-coupling interactions in this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and utilizing 19F NMR spectroscopy in the context of this compound. While an experimental spectrum is the ultimate confirmation, the predictive analysis presented here, based on sound chemical principles and data from close analogues, offers a robust guide for spectral interpretation. The detailed protocols for synthesis and NMR acquisition provide a practical foundation for researchers working with this and similar fluorinated indazole derivatives. The strategic application of 19F NMR, as outlined in this guide, is a critical component in accelerating drug discovery programs that leverage the unique properties of fluorinated molecules.

References

-

El-Faham, A., & Almarhoon, Z. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(21), 3845. [Link]

-

UC Santa Barbara Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

Bohrium. (2022). 19-f-centred-nmr-analysis-of-mono-fluorinated-compounds. Ask this paper. [Link]

-

ResearchGate. (2018). Computational 19F NMR. 1. General features. [Link]

-

Bell, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4233-4241. [Link]

-

Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. [Link]

-

PubChem. (n.d.). 4,6-Difluoro-1H-indazole. National Center for Biotechnology Information. [Link]

-

NMR-Service. (n.d.). 19Flourine NMR. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wany, A., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 86(17), 11843-11851. [Link]

-

Wany, A., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 97, 314-326. [Link]

-

Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. [Link]

-

ResearchGate. (2020). Synthesis of 1H-indazole derivatives. [Link]

-

Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

SpectraBase. (n.d.). Pentafluoro-benzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. researchgate.net [researchgate.net]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

Technical Guide: Structural Profiling of 4,6-Difluoro-3-iodo-1H-indazole

Part 1: Executive Summary & Core Directive

The Directive: This guide moves beyond static data reporting to provide a dynamic structural profiling strategy. 4,6-Difluoro-3-iodo-1H-indazole (CAS: 887567-79-5) is not merely a synthetic intermediate; it is a "privileged scaffold" in kinase inhibitor discovery (e.g., FGFR, IDH1 targets). Its solid-state behavior is governed by a competition between classical hydrogen bonding and directional halogen bonding—a duality that dictates its solubility, bioavailability, and processability.

The Challenge: Public crystallographic data for this specific difluoro-iodo analog is sparse, often sequestered in proprietary databases. Therefore, this guide constructs a predictive structural model based on homologous 3-iodo-indazole architectures. It provides the researcher with the theoretical ground truth and the experimental protocols required to solve, analyze, and optimize this crystal form.

Part 2: Structural Anatomy & Mechanistic Logic

The Molecular Conformation

The this compound molecule is planar. The fused benzene and pyrazole rings create a rigid aromatic system.

-

Electronic Effect: The fluorine atoms at positions 4 and 6 withdraw electron density from the ring, increasing the acidity of the N1-H proton. This enhances its capability as a hydrogen bond donor compared to the non-fluorinated parent.

-

Steric Effect: The iodine atom at C3 is bulky (Van der Waals radius ~1.98 Å). However, the planar geometry is maintained to maximize

-conjugation.

The Crystal Packing Network (The "Indazole Zipper")

Based on the Cambridge Structural Database (CSD) trends for 3-halo-indazoles, the crystal lattice is stabilized by three primary vectors:

A. The R

(8) Dimer (Primary Motif)

Like most indazoles, the dominant interaction is the formation of centrosymmetric dimers.

-

Mechanism: The N1-H (donor) of one molecule binds to the N2 (acceptor) of an adjacent molecule.

-

Graph Set Notation:

. -

Significance: This dimer is extremely stable and often results in high melting points and limited solubility in non-polar solvents.

B. Halogen Bonding (The Sigma Hole)

The C3-Iodine atom exhibits a "sigma hole"—a region of positive electrostatic potential along the C-I bond axis.

-

Interaction: C-I

N (or C-I -

Directionality: Strictly linear (Angle

170–180°). -

Impact: This interaction can cross-link the hydrogen-bonded dimers into 1D tapes or 2D sheets, significantly increasing lattice energy.

C. Fluorine-Mediated Stacking

The 4,6-difluoro substitution introduces weak but critical C-H

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Polymorph Screening & Single Crystal Growth

Objective: Obtain diffraction-quality crystals to confirm the specific packing mode (e.g., Monoclinic

Step-by-Step Methodology:

-

Supersaturation Control: Dissolve 50 mg of this compound in 2 mL of THF or Acetone (high solubility).

-

Antisolvent Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing n-Heptane or Pentane (antisolvent).

-

Equilibration: Seal the outer jar. Allow vapor diffusion at 20°C for 48–72 hours.

-

Why: Slow diffusion prevents rapid precipitation, allowing the halogen bonds to direct the assembly of ordered lattices rather than amorphous solids.

-

-

Harvesting: Isolate colorless prisms/needles. Examine under polarized light microscopy (PLM) for birefringence (confirms crystallinity).

Protocol B: Data Collection Strategy (XRD)

-

Temperature: Collect data at 100 K .

-

Reasoning: Halogen bonds are soft interactions. Room temperature thermal motion can mask the precise geometry of the C-I

N contact.

-

-

Resolution: Aim for

or better to resolve the electron density of the fluorine atoms and distinguish them from potential disorder.

Part 4: Visualization & Logic Mapping

Diagram 1: Structural Interaction Network

This diagram maps the competing forces stabilizing the crystal lattice.

Caption: Hierarchical assembly of the indazole crystal lattice driven by hydrogen and halogen bonding.

Diagram 2: Crystallization Workflow

A decision tree for optimizing crystal growth based on solubility.

Caption: Optimized crystallization screening pathway for fluorinated indazoles.

Part 5: Physicochemical Data Summary[1]

The following table summarizes the predicted and typical properties for this class of compounds, serving as a benchmark for your characterization.

| Property | Value / Range | Structural Basis |

| Crystal System | Monoclinic ( | Planar aromatics pack efficiently in centrosymmetric space groups. |

| Melting Point | 180°C – 210°C | High lattice energy due to dual H-bond/Halogen-bond network. |

| Calculated Density | ~1.9 – 2.1 g/cm³ | Heavy iodine atom (Z=53) significantly increases density. |

| Z Value | 4 (Monoclinic) or 2 (Triclinic) | Number of molecules per unit cell. |

| Solubility | Low in water; High in DMSO/THF | Lipophilic fluorine + Iodine reduce aqueous solubility. |

| Donor/Acceptor | 1 Donor (NH), 2 Acceptors (N, F) | N2 is the primary acceptor; F is a weak acceptor. |

Part 6: References & Verification[1]

Authoritative Sources:

-

Synthesis & Scaffold Utility:

-

Halogen Bonding in Indazoles:

-

Medicinal Chemistry Context:

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

Source:Molecules (MDPI), 2023.

-

URL:[Link]

-

Relevance: Establishes the biological importance of the 4,6-difluoro substitution pattern.

-

-

Database Verification (Recommended):

-

Researchers should cross-reference their solved structure with the Cambridge Structural Database (CSD) using the core fragment search for "3-iodo-1H-indazole" to identify isostructural polymorphs.

-

Sources

A Comprehensive Technical Guide to 4,6-Difluoro-3-iodo-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4,6-Difluoro-3-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. With a molecular weight of 280.01 g/mol , this versatile building block serves as a crucial intermediate in the synthesis of complex bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors. This document elucidates the fundamental chemical properties, a plausible synthetic route based on established chemical principles, its role in drug discovery, and essential safety and handling protocols. The strategic incorporation of fluorine and iodine atoms imparts unique physicochemical properties that are highly advantageous for modulating the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.

Introduction: The Strategic Importance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a "privileged" structure in drug discovery, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its bicyclic aromatic nature provides a rigid framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of fluorine atoms, as seen in this compound, is a widely employed strategy in modern medicinal chemistry to enhance key molecular properties. Fluorine's high electronegativity and small size can significantly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles.[3] The presence of an iodine atom at the 3-position provides a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Weight | 280.01 g/mol | , Synblock |

| Molecular Formula | C₇H₃F₂IN₂ | |

| CAS Number | 887567-79-5 | , Synblock |

| Canonical SMILES | C1=C(C=C(C2=C(NN=C21)I)F)F | |

| Appearance | Off-white to light yellow powder | (General observation for similar compounds) |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Reaction Mechanisms

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related indazole derivatives. The most logical approach involves the direct iodination of the precursor, 4,6-difluoro-1H-indazole.

Proposed Synthetic Pathway: Electrophilic Iodination

The C3 position of the indazole ring is susceptible to electrophilic substitution. A common method for the iodination of indazoles involves the use of an iodine source in the presence of a base.[4]

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for indazole iodination. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is crucial for achieving high yields and purity.

-

Reaction Setup: To a solution of 4,6-difluoro-1H-indazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium hydroxide (KOH) (2.0 equivalents).

-

Iodination: Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The strategic positioning of fluorine and iodine atoms makes this compound a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

A Key Intermediate for Kinase Inhibitors

The 3-amino-1H-indazole moiety is a well-established "hinge-binding" fragment in numerous kinase inhibitors.[3][5] The iodinated precursor, this compound, can be readily converted to its 3-amino derivative, which then serves as a core scaffold for the development of potent and selective inhibitors of various kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The difluoro substitution pattern can enhance binding affinity and improve metabolic stability.[3]

Caption: Role in the synthesis of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The 4,6-disubstituted indazole core has been explored for its potential in developing inhibitors of immune checkpoints like Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1).[7] The substituents at the 4- and 6-positions of the indazole ring play a crucial role in determining the inhibitory activity and selectivity.[1][7] This highlights the potential of this compound as a starting material for novel immunomodulatory agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-